molecular formula C15H19N3S B3905780 4-tert-butyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole

4-tert-butyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole

Cat. No.: B3905780
M. Wt: 273.4 g/mol
InChI Key: ODOWVDWRSHDFOA-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole is a complex organic compound that features a thiazole ring substituted with a tert-butyl group and a hydrazinyl group linked to a phenylethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole typically involves the condensation of 4-tert-butyl-1,3-thiazole-2-amine with 1-phenylethylidenehydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-tert-butyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a thiazole ring with a hydrazinyl group linked to a phenylethylidene moiety sets it apart from other similar compounds.

Properties

IUPAC Name

4-tert-butyl-N-[(E)-1-phenylethylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-11(12-8-6-5-7-9-12)17-18-14-16-13(10-19-14)15(2,3)4/h5-10H,1-4H3,(H,16,18)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOWVDWRSHDFOA-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C(C)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C(C)(C)C)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-tert-butyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole
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4-tert-butyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole
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4-tert-butyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole
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4-tert-butyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole
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4-tert-butyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole
Reactant of Route 6
4-tert-butyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole

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